molecular formula C14H25BClN3O2 B2670573 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride CAS No. 2377587-45-4

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride

Cat. No.: B2670573
CAS No.: 2377587-45-4
M. Wt: 313.63
InChI Key: SEVWYJWIUVAJAG-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride is a chemical compound that features a unique structure combining a piperidine ring, a pyrazole ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which undergoes several transformations to introduce the pyrazole and dioxaborolane groups . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with aryl halides can produce arylated derivatives, while oxidation reactions can yield various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron atom in the dioxaborolane ring. This boron atom can form reversible covalent bonds with other molecules, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride lies in its combination of a piperidine ring, a pyrazole ring, and a dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12;/h8,10,12,16H,5-7,9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVWYJWIUVAJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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